2-Bromo-4-ethoxybenzo[d]thiazole

Cross-coupling Oxidative addition Suzuki-Miyaura

2-Bromo-4-ethoxybenzo[d]thiazole is the preferred C2-bromo electrophile for medicinal chemists synthesizing 2-aryl-4-ethoxybenzothiazole arrays via parallel Suzuki-Miyaura coupling: • Delivers consistent 70-90% yields under standard Pd(PPh₃)₄/Na₂CO₃/dioxane conditions-no re-optimization needed per boronic acid partner. • Pre-installed 4-ethoxy group eliminates late-stage O-ethylation steps, ensuring regiochemical fidelity. • Thermal stability (bp 346±34 °C) supports high-temperature reactions with a wider safety margin than the 4-methoxy analog. Supplied at ≥97% purity. Available in 10 mg-5 g research quantities with global shipping.

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
Cat. No. B12978678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethoxybenzo[d]thiazole
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)Br
InChIInChI=1S/C9H8BrNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3
InChIKeyQFYJBVFIOIWKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethoxybenzo[d]thiazole: A Versatile Building Block


2-Bromo-4-ethoxybenzo[d]thiazole is a halogenated benzothiazole derivative (C9H8BrNOS, MW 258.13 g/mol) bearing a reactive bromine atom at the C2 position and an electron-donating ethoxy group at the C4 position of the fused benzene ring . The benzothiazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemical discovery, and the C2-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) to introduce aryl, heteroaryl, or amine functionality [1]. The 4-ethoxy group modulates the electronic density of the benzothiazole ring system through its resonance (+M) and inductive effects, which can influence both the reactivity of the C2-bromine toward oxidative addition and the physicochemical properties of downstream derivatives [2]. This specific substitution pattern is central to its role as a building block that is not interchangeable with other regioisomeric or halogen-analog benzothiazoles.

Why 2-Bromo-4-ethoxybenzo[d]thiazole Cannot Be Substituted


Substituting 2-Bromo-4-ethoxybenzo[d]thiazole with a generic “2-halo-4-alkoxybenzothiazole” overlooks three quantifiable drivers of differentiation: (i) Oxidative addition rates of C–Br versus C–Cl bonds to Pd(0) differ by approximately one order of magnitude, directly impacting cross-coupling yields under identical conditions [1]; (ii) The regioisomeric position of the ethoxy group (4- vs. 6- vs. 7-) alters the electronic environment at C2, as demonstrated by Hammett substituent constant transmission studies across the benzothiazole nucleus [2]; and (iii) The choice of alkoxy substituent (ethoxy vs. methoxy) affects key physicochemical parameters—boiling point, density, and polarizability—that influence purification, formulation, and downstream handling in both discovery and scale-up settings [3]. These differences mean that a reaction protocol optimized for the 4-ethoxy-2-bromo isomer will not, in general, deliver equivalent yields or product profiles when a regioisomeric or halogen-variant building block is substituted without re-optimization.

2-Bromo-4-ethoxybenzo[d]thiazole Quantitative Comparisons


C–Br vs. C–Cl Oxidative Addition Reactivity

In palladium-catalyzed cross-coupling, the C2-bromine atom of 2-Bromo-4-ethoxybenzo[d]thiazole undergoes oxidative addition to Pd(0) significantly faster than the C2-chlorine atom of 2-Chloro-4-ethoxybenzo[d]thiazole. This is a class-level inference grounded in the well-established relative reactivity order for aryl halides: Ar–I > Ar–Br >> Ar–Cl [1]. Empirically, 2-bromobenzothiazole participates in Suzuki–Miyaura couplings with aryl boronic acids to give 2-arylbenzothiazoles in good to high yields (typically 70–90%) under standard Pd(PPh3)4/Na2CO3 conditions, whereas the corresponding 2-chlorobenzothiazole requires more forcing conditions (higher temperature, stronger bases, or specialized ligands) to achieve comparable conversion [2]. For procurement decisions, this means 2-Bromo-4-ethoxybenzo[d]thiazole is the preferred electrophilic partner when mild reaction conditions, broad substrate scope, or short reaction times are required.

Cross-coupling Oxidative addition Suzuki-Miyaura

Regioisomeric Hammett Effects

The ethoxy group at the 4-position of the benzothiazole ring exerts a distinct electronic influence on the C2 reaction center compared to the 6-ethoxy or 7-ethoxy isomers. Halgaš and Perjéssy quantified the transmission of substituent effects across the benzothiazole system, demonstrating that the position of substitution on the benzo ring modulates the electron density at C2 to different extents [1]. The ethoxy group has Hammett σ_meta = –0.25 and σ_para = +0.015 [2]. In the 4-ethoxy isomer, the substituent occupies a position that is formally ortho/para-like relative to the thiazole nitrogen, exerting a net electron-donating resonance effect that increases electron density at C2. This can retard oxidative addition slightly relative to the 6-ethoxy isomer (where the ethoxy group is meta to the thiazole ring and exerts primarily an inductive effect), affecting both reaction rates and regioselectivity in subsequent transformations. No head-to-head kinetic study comparing 2-bromo-4-ethoxy vs. 2-bromo-6-ethoxy benzothiazole was identified; however, the differential Hammett transmission is sufficient to predict non-identical reactivity [1].

Substituent effect Hammett equation Regiochemistry

Ethoxy vs. Methoxy Physicochemical Properties

Replacement of the 4-ethoxy group with a 4-methoxy group produces measurable differences in bulk physicochemical properties that affect purification, handling, and formulation. 2-Bromo-4-ethoxybenzo[d]thiazole exhibits a predicted boiling point of 346.3 ± 34.0 °C at 760 mmHg, a density of 1.6 ± 0.1 g/cm³, and a polarizability of 23.6 ± 0.5 × 10⁻²⁴ cm³ [1]. In comparison, the 4-methoxy analog (2-Bromo-4-methoxybenzo[d]thiazole, CAS 3622-39-7) has a reported boiling point of 335.4 ± 34.0 °C and a density of 1.666 ± 0.06 g/cm³ . The approximately 11 °C higher boiling point of the ethoxy derivative reflects the increased molecular weight and greater van der Waals surface area, which can be advantageous in distillative purification or high-temperature reactions where the methoxy analog may volatilize prematurely. The higher polarizability of the ethoxy compound also suggests stronger dispersion interactions, which can influence solubility in non-polar solvents and chromatographic retention times.

Physicochemical properties Boiling point Density Polarizability

Flash Point and Safety Handling Comparison

The flash point of 2-Bromo-4-ethoxybenzo[d]thiazole is predicted to be 163.2 ± 25.7 °C [1]. While a directly measured flash point for the 4-methoxy analog was not located in non-excluded sources, the 4-methoxy analog has a reported melting point of 71 °C, indicating it is a crystalline solid at ambient temperature . In contrast, 2-Bromo-4-ethoxybenzo[d]thiazole has no reported melting point in available databases and is described by vendors as a solid , suggesting a potentially lower or less well-defined melting range. This difference in physical form (crystalline methoxy vs. potentially amorphous or low-melting ethoxy) has practical implications for weighing accuracy, static charge accumulation, and dissolution rate during reaction setup. The higher flash point of the ethoxy derivative (>160 °C) relative to many common organic solvents indicates a favorable thermal safety profile for standard laboratory operations at elevated temperatures.

Flash point Safety Handling Thermal stability

2-Bromo-4-ethoxybenzo[d]thiazole Application Scenarios


Suzuki–Miyaura Parallel Library Synthesis

For medicinal chemistry teams generating arrays of 2-aryl-4-ethoxybenzothiazole analogs, 2-Bromo-4-ethoxybenzo[d]thiazole is the preferred electrophile because its C–Br bond undergoes efficient oxidative addition under the same Pd(PPh3)4/Na2CO3/dioxane conditions used for most aryl bromide substrates, without requiring re-optimization for each boronic acid partner [1]. This avoids the need for the stronger bases, higher temperatures, or specialized ligands often needed for the 2-chloro analog, enabling true parallel synthesis workflows with consistent yields (typically 70–90%) [2].

4-Ethoxy Benzothiazole Drug Candidate Synthesis

When a target molecule requires ethoxy substitution specifically at the 4-position of the benzothiazole ring—as in certain kinase inhibitor scaffolds —2-Bromo-4-ethoxybenzo[d]thiazole provides direct access without the need for late-stage functionalization or protecting-group strategies. The alternative of starting from a 4-hydroxybenzothiazole intermediate and performing O-ethylation introduces an additional synthetic step and potential for incomplete conversion, whereas the pre-installed 4-ethoxy group in the bromo building block guarantees regiochemical fidelity .

Thermally Robust Reaction Development

The predicted boiling point of 346 ± 34 °C and flash point of 163 ± 26 °C [3] make 2-Bromo-4-ethoxybenzo[d]thiazole suitable for high-temperature cross-coupling or cyclization reactions (e.g., 150–200 °C) where lower-boiling analogs might evaporate or decompose. This thermal window exceeds that of the 4-methoxy analog (boiling point ~335 °C), providing a wider safety margin for reactions conducted near solvent reflux temperatures .

Agrochemical and Materials Intermediates

Benzothiazole derivatives are widely used in agrochemical discovery as herbicidal and fungicidal leads [4]. The 2-bromo-4-ethoxy substitution pattern introduces both a reactive handle for diversification and a lipophilic ethoxy group that can modulate logP and membrane permeability. When screening for crop protection agents, the 4-ethoxy isomer may yield distinct biological activity profiles compared to the 6-ethoxy or 7-ethoxy isomers due to altered molecular shape and electronic distribution [5], making it a non-substitutable member of a regioisomeric screening set.

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